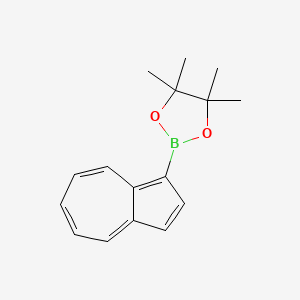
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is a compound that features a unique combination of a boron-containing dioxaborolane ring and an azulene moiety. Azulene is known for its vibrant blue color and distinct fluorescence properties, making this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- typically involves the reaction of azulene derivatives with boronic acid or boronate esters under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated azulene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific optical and electronic properties.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dioxaborolane derivatives: Compounds with similar boron-containing rings but different substituents.
Azulene derivatives: Compounds featuring the azulene moiety with various functional groups.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is unique due to the combination of the boron-containing dioxaborolane ring and the azulene moiety. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and reactivity, making it valuable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
620634-44-8 |
|---|---|
Molekularformel |
C16H19BO2 |
Molekulargewicht |
254.1 g/mol |
IUPAC-Name |
2-azulen-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-12-8-6-5-7-9-13(12)14/h5-11H,1-4H3 |
InChI-Schlüssel |
WSXZIGGWQXCQSC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


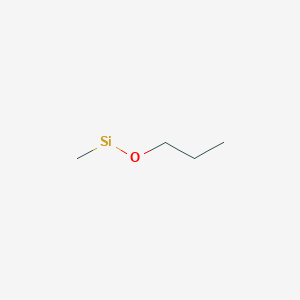
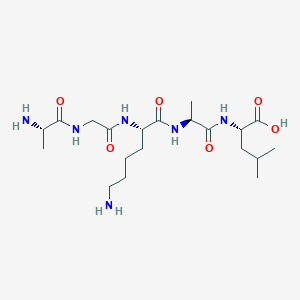
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
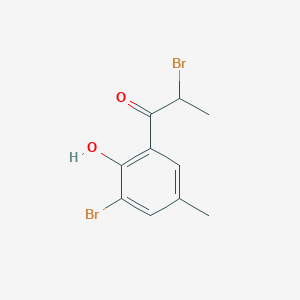
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
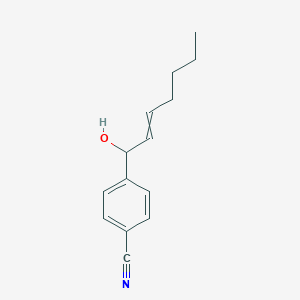
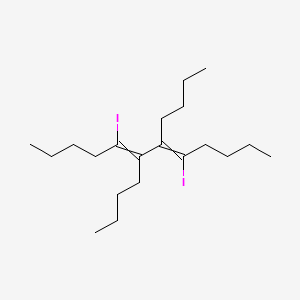
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
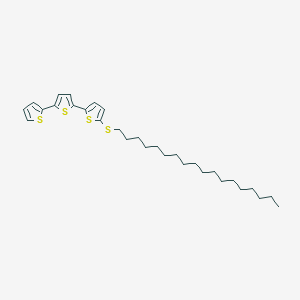

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
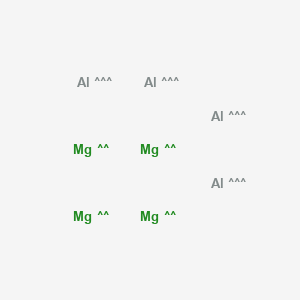
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
